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2-Cyclooctene-1-carboxylic acid

Cat. No.: B13349503
M. Wt: 154.21 g/mol
InChI Key: NLLYUAGKSVKJEZ-XQRVVYSFSA-N
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Description

Contextual Significance of Medium-Ring Cyclic Systems in Chemical Synthesis and Theory

Medium-sized rings, which are cyclic structures containing eight to eleven atoms, hold a special place in organic chemistry. wikipedia.orgyoutube.com These compounds are often more strained than smaller or larger rings, leading to unique conformational preferences and chemical reactivity. wikipedia.org The study of medium-ring systems like cyclooctene (B146475) provides valuable insights into the fundamental principles of stereochemistry, reaction mechanisms, and conformational analysis. youtube.comjohnshopkins.edu The development of synthetic methods to construct these ring systems is a significant goal in organic synthesis, as they are found in a variety of biologically active natural products. acs.org

Overview of the Research Landscape Surrounding 2-Cyclooctene-1-carboxylic Acid

Research on this compound has explored various facets of its chemical nature. This includes investigations into its synthesis, stereochemistry, and potential as a building block in the creation of more complex molecules. The presence of both a reactive double bond and a carboxylic acid functional group within a medium-sized ring makes it a versatile substrate for a wide range of chemical transformations.

Isomeric Considerations within the Cyclooctene Carboxylic Acid Class

Isomerism plays a crucial role in defining the properties and reactivity of cyclooctene carboxylic acids. The arrangement of atoms in space and the position of functional groups can lead to distinct molecules with different characteristics. docbrown.info

The eight-membered ring of cyclooctene is the smallest cycloalkene that can stably exist as both cis and trans isomers. wikipedia.orgstackexchange.com

cis-Cyclooctene : In this isomer, the substituents on the double bond are on the same side. It is the more stable of the two isomers. wikipedia.org

trans-Cyclooctene (B1233481) : Here, the substituents are on opposite sides of the double bond. This configuration introduces significant ring strain, making it less stable and more reactive than the cis isomer. wikipedia.orgpressbooks.pub The synthesis of trans-cyclooctene can be achieved through photochemical isomerization of the cis isomer. nih.govnih.gov

The choice between the cis and trans configuration of the cyclooctene ring in this compound significantly influences its three-dimensional shape and, consequently, its chemical and physical properties.

The position of the carboxylic acid group on the cyclooctene ring gives rise to several positional isomers. These are distinct compounds with the same molecular formula but different arrangements of the carboxylic acid group.

Isomer Name CAS Number Molecular Formula Molecular Weight ( g/mol )
1-Cyclooctene-1-carboxylic acid18292-62-1C9H14O2154.21
This compound1414375-01-1C9H14O2154.21
3-Cyclooctene-1-carboxylic acidNot availableC9H14O2154.21
4-Cyclooctene-1-carboxylic acid4103-10-0C9H14O2154.21

Table 1: Positional Isomers of Cyclooctene Carboxylic Acid nih.govsigmaaldrich.comnih.gov

Scope and Objectives of Academic Inquiry for the Chemical Compound

Academic research on this compound aims to:

Develop efficient and stereoselective synthetic routes to access both cis and trans isomers.

Investigate its reactivity in various organic reactions, such as additions, oxidations, and polymerizations.

Explore its use as a starting material for the synthesis of novel and structurally complex molecules, including those with potential biological activity.

Understand the influence of its stereochemistry on reaction outcomes and product distributions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B13349503 2-Cyclooctene-1-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(2Z)-cyclooct-2-ene-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2,(H,10,11)/b6-4-

InChI Key

NLLYUAGKSVKJEZ-XQRVVYSFSA-N

Isomeric SMILES

C1CC/C=C\C(CC1)C(=O)O

Canonical SMILES

C1CCC=CC(CC1)C(=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Cyclooctene 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a cornerstone of the reactivity of 2-cyclooctene-1-carboxylic acid, participating in a variety of reactions that are fundamental to organic chemistry.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. masterorganicchemistry.comlibretexts.org This two-step addition-elimination mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. pressbooks.pub Subsequently, a leaving group is expelled, regenerating the carbonyl group and resulting in a substitution product. libretexts.orgpressbooks.pub The reactivity of the carboxylic acid derivative is largely dependent on the nature of the leaving group; better leaving groups lead to more reactive compounds. youtube.com

The Fischer esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst. cerritos.edumasterorganicchemistry.comlibretexts.org This equilibrium reaction can be driven towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org A proton transfer follows, leading to the formation of a good leaving group (water), which is subsequently eliminated to yield the protonated ester. masterorganicchemistry.commasterorganicchemistry.com Deprotonation of this species regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.com

Table 1: Key Aspects of Fischer Esterification

Factor Description References
Reactants Carboxylic acid, Alcohol cerritos.edumasterorganicchemistry.com
Catalyst Strong acid (e.g., H₂SO₄, HCl) masterorganicchemistry.commasterorganicchemistry.com
Mechanism Protonation, Nucleophilic attack, Proton transfer, Elimination, Deprotonation masterorganicchemistry.commasterorganicchemistry.com
Equilibrium Control Excess alcohol, Removal of water masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com

The direct conversion of carboxylic acids to amides by reaction with an amine is generally challenging because the basic amine can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org However, this reaction can be achieved by heating the ammonium (B1175870) carboxylate salt to temperatures above 100°C to drive off water. libretexts.orglibretexts.org

A more common and efficient method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, which can then be readily displaced by an amine in a nucleophilic acyl substitution reaction. libretexts.org This method allows for the formation of amides under milder conditions and is widely used in peptide synthesis. Another approach is the conversion of the carboxylic acid to a more reactive derivative, like an acid chloride, which then readily reacts with an amine to form the amide. nih.gov

Carboxylic acids can be converted to the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). stackexchange.comcommonorganicchemistry.comlibretexts.org The reaction with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.orglibretexts.org The chloride ion generated during the reaction then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group to yield the acid chloride. stackexchange.comlibretexts.orglibretexts.org The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is another effective method for this transformation. commonorganicchemistry.com

Decarboxylation Reactions

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). chemistrytalk.org While simple carboxylic acids are generally stable to heat, certain structural features can facilitate decarboxylation. chemistrytalk.orgmasterorganicchemistry.com

Catalytic decarboxylative radical coupling has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon bonds. chemrxiv.orgwikipedia.org This method utilizes a carboxylic acid as a readily available and stable source of a carbon-centered radical, which is generated through a catalytic process. nih.gov These reactions often employ transition metal catalysts, such as those based on iron or nickel, sometimes in combination with a photocatalyst. chemrxiv.orgnih.gov

The general mechanism involves the oxidation of the carboxylic acid to generate a carboxyl radical, which then rapidly loses CO₂ to form a carbon-centered radical. nih.gov This radical can then be intercepted by a suitable coupling partner, often an aryl or alkyl halide, in a catalytic cycle that typically involves oxidative addition and reductive elimination steps at the metal center. chemrxiv.orgwikipedia.org This approach offers a significant advantage by using inexpensive and abundant carboxylic acids as starting materials and often proceeds under mild reaction conditions. wikipedia.org The stability of the enol intermediate is a key factor in the feasibility of decarboxylation, and Bredt's rule can predict the stability of such intermediates in bridged ring systems. wikipedia.org

Salt Formation and Deprotonation Behavior

As a carboxylic acid, this compound readily undergoes deprotonation in the presence of a base to form a carboxylate salt. libretexts.orglibretexts.org This acid-base reaction is a fundamental property of carboxylic acids. The process involves the transfer of the acidic proton from the hydroxyl group of the carboxyl moiety to a base.

The deprotonation mechanism typically involves the lone pair of electrons on the base abstracting the acidic proton, with the electrons from the O-H bond moving to the oxygen atom. youtube.com This results in the formation of a resonance-stabilized carboxylate anion and the conjugate acid of the base. The negative charge in the carboxylate anion is delocalized over both oxygen atoms, which increases its stability. youtube.com

Common bases used for this transformation include alkali metal hydroxides (like sodium hydroxide), carbonates (like sodium carbonate), and bicarbonates (like sodium bicarbonate). libretexts.org The reaction with these bases yields the corresponding water-soluble sodium salt of this compound. libretexts.org The general scheme for this reaction is the neutralization of the acid by a base to form a salt and water. libretexts.org

Table 1: Bases for Salt Formation with this compound

BaseProduct SaltByproduct(s)
Sodium Hydroxide (NaOH)Sodium 2-cyclooctene-1-carboxylateWater (H₂O)
Sodium Carbonate (Na₂CO₃)Sodium 2-cyclooctene-1-carboxylateWater (H₂O), Carbon Dioxide (CO₂)
Sodium Bicarbonate (NaHCO₃)Sodium 2-cyclooctene-1-carboxylateWater (H₂O), Carbon Dioxide (CO₂)

The formation of the carboxylate anion is a critical first step in some of the subsequent reactions, as the anion can act as an internal nucleophile.

Reactions Involving the Cyclooctene (B146475) Double Bond

Epoxidation Reactions

The double bond within the cyclooctene ring of this compound is susceptible to epoxidation, a reaction that converts the alkene into an epoxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond. acs.org The epoxidation of alkenes is a stereospecific syn-addition, meaning the relative stereochemistry of substituents on the double bond is retained in the epoxide product. masterorganicchemistry.com

The rate of epoxidation can be influenced by the reaction conditions. For instance, the epoxidation of (Z)-cyclooctene with m-CPBA is significantly accelerated by the addition of a catalytic amount of trifluoroacetic acid. acs.orgmdma.ch However, acidic conditions can also promote the ring-opening of the newly formed epoxide. mdma.ch The stability of cyclooctene oxide to acid-catalyzed decomposition is noted to be relatively high due to transannular strain in the transition state for nucleophilic attack. mdma.ch

Regioselectivity and Stereoselectivity in Epoxide Formation

The presence of the carboxylic acid group adjacent to the double bond in this compound introduces considerations of regioselectivity and stereoselectivity. In allylic systems, hydrogen bonding between the allylic hydroxyl group and the epoxidizing agent can direct the oxygen delivery to one face of the double bond. wikipedia.org For this compound, the carboxylic acid group can similarly direct the epoxidation to the syn face relative to itself.

Conversely, under basic conditions where the molecule exists as the carboxylate anion, the negatively charged group can direct the epoxidation to the anti-face due to electrostatic repulsion. The stereochemical outcome is therefore highly dependent on the pH of the reaction medium. The reaction is stereospecific, meaning that a cis-alkene will yield a cis-epoxide. masterorganicchemistry.com

Ring-Opening Reactions of Epoxides

The epoxide derived from this compound is a versatile intermediate that can undergo various ring-opening reactions. The reaction pathway is dependent on whether it is performed under acidic or basic conditions.

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. A nucleophile then attacks one of the electrophilic carbons of the epoxide. masterorganicchemistry.com The regioselectivity of this attack depends on the substitution pattern; for many epoxides, the nucleophile attacks the more substituted carbon, following a trend similar to an SN1 reaction. masterorganicchemistry.com

Under basic conditions, the ring-opening occurs via an SN2 mechanism. masterorganicchemistry.comkindai.ac.jplibretexts.orglibretexts.org A strong nucleophile will attack the less sterically hindered carbon of the epoxide ring, leading to inversion of stereochemistry at that center. masterorganicchemistry.comlibretexts.org

A particularly relevant reaction for the epoxide of this compound is an intramolecular ring-opening. By first treating the molecule with a base to form the carboxylate anion, the carboxylate can then act as an internal nucleophile. This nucleophile attacks one of the epoxide carbons, leading to the formation of a γ-lactone. jetir.orgresearchgate.net This intramolecular cyclization is highly regioselective, with the nucleophilic attack occurring at the less substituted carbon of the epoxide ring, consistent with an SN2 mechanism. jetir.orgresearchgate.netresearchgate.netmdpi.com The use of lithium dialkylamides to generate the dianion of the carboxylic acid can facilitate this transformation, leading to good yields of the corresponding lactone. jetir.orgresearchgate.net

Table 2: Regioselectivity of Epoxide Ring-Opening

ConditionsMechanismSite of Nucleophilic AttackProduct Type
Acidic (e.g., H₃O⁺)SN1-likeTends toward more substituted carbontrans-diol (with external nucleophile)
Basic (e.g., NaOH)SN2Less substituted carbontrans-diol (with external nucleophile)
Basic (intramolecular)SN2Less substituted carbonγ-lactone

Cycloaddition Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The double bond in this compound allows it to potentially act as a dienophile. In a "normal" electron-demand Diels-Alder reaction, the dienophile is typically electron-poor due to the presence of electron-withdrawing groups. wikipedia.orgyoutube.com The carboxylic acid group is an electron-withdrawing group, which should enhance the reactivity of the cyclooctene moiety as a dienophile in reactions with electron-rich dienes. chemistrysteps.com

Conversely, an inverse-electron-demand Diels-Alder (IEDDA) reaction involves an electron-rich dienophile and an electron-poor diene. wikipedia.orgwikipedia.org For this compound to participate in an IEDDA reaction, it would need to react with an electron-poor diene. This scenario is facilitated when the dienophile possesses electron-donating groups. wikipedia.org While the carboxylic acid is electron-withdrawing, the alkene itself is an electron-rich system and highly strained alkenes, like trans-cyclooctene (B1233481) derivatives, are known to be highly reactive dienophiles in IEDDA reactions, particularly with tetrazines. escholarship.orgsigmaaldrich.com The reactivity of this compound in IEDDA reactions would depend on the specific diene and reaction conditions.

The stereochemistry of the Diels-Alder reaction is specific, with the geometry of the dienophile being retained in the product. libretexts.org When cyclic dienophiles are used, endo and exo products can be formed, with the endo product often being the kinetically favored isomer. chemistrysteps.com

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful method for synthesizing polymers with complex and varied structures from cyclic olefins. tandfonline.com While monomers like norbornene derivatives have been traditionally favored due to their high ring strain, advancements in catalyst technology have enabled the polymerization of less strained monomers, including functionalized cyclooctenes. tandfonline.comnih.gov The presence of functional groups, such as a carboxylic acid, on the cyclooctene ring can influence the polymerization process. tandfonline.com

Research has confirmed the viability of polymerizing cyclooctene derivatives containing carboxylic acid groups. tandfonline.comcsic.es For instance, the ROMP of a commercial cyclooctene carboxylic acid has been successfully carried out using Grubbs' second-generation catalyst in dichloromethane (B109758) (CH₂Cl₂). tandfonline.comcsic.es This demonstrates that the catalyst maintains its activity in the presence of the acidic functional group, a critical consideration for polymerizing such monomers. tandfonline.com

The polymerization of functionalized cyclooctenes, including those with ester and other functionalities, has been accomplished using well-defined ruthenium-based catalysts like (PCy₃)₂Cl₂Ru=CH-CH=CPh₂. umn.edu These polymerizations typically yield polymers in moderate to good yields and allow for the direct incorporation of functional groups along the polymer backbone. umn.edu The resulting functionalized polycyclooctenes often exhibit enhanced solubility compared to their non-functionalized counterparts. tandfonline.comcsic.es

Furthermore, these functionalized monomers can be copolymerized with cis-cyclooctene to create modified polycyclooctenes. tandfonline.comcsic.es The thermal properties of these copolymers, such as their crystallinity, are heavily dependent on the proportion of cyclooctene in the polymer chain. tandfonline.comcsic.es The use of chain transfer agents, such as 1,4-diacetoxy-2-butene, can be employed to control the molecular weight of the resulting polymers and prevent gelation during the polymerization process. tandfonline.com

Table 1: Ring-Opening Metathesis Polymerization (ROMP) of Functionalized Cyclooctenes

Monomer Catalyst Solvent Key Findings Reference
This compound Grubbs' second-generation catalyst CH₂Cl₂ Successful polymerization confirmed. tandfonline.com, csic.es
5-substituted cyclooctenes (alcohol, ketone, ester, bromine) (PCy₃)₂Cl₂Ru=CH-CH=CPh₂ Not specified Direct polymerization achieved in moderate to good yields. umn.edu
Trifluoromethylphenyl 4-cyclooctencarboxylate Grubbs' second-generation catalyst CH₂Cl₂ Homopolymerization and copolymerization with cis-cyclooctene achieved. tandfonline.com
trans-Cyclooctene (hydroxy-functionalized) Ruthenium metathesis catalysts THF with PPh₃ Living polymerization achieved, producing narrowly dispersed polymers. nih.gov

Hydrogenation and Reduction Pathways

The hydrogenation of this compound presents two primary reactive sites: the carbon-carbon double bond of the cyclooctene ring and the carbonyl group of the carboxylic acid. The relative reactivity of these groups dictates the reaction pathway and final products.

Generally, carbon-carbon double bonds are more readily hydrogenated than carbonyl groups. libretexts.org It is relatively straightforward to selectively reduce an alkene function without affecting a carboxylic acid group in the same molecule using standard catalytic hydrogenation conditions. libretexts.org The hydrogenation of cis-cyclooctene has been demonstrated using various catalyst systems, including rhodium-supported montmorillonite (B579905) and platinum-based catalysts. researchgate.netias.ac.in

However, the reduction of the carboxylic acid group to a primary alcohol is also a feasible transformation, though it typically requires more forcing conditions or specialized catalysts. libretexts.orgyoutube.com Historically, catalysts such as copper chromite or ruthenium oxides at high pressures and temperatures were necessary for this conversion, conditions that could lead to side reactions. youtube.com More recent developments have identified more active catalysts that operate under milder conditions, broadening the applicability of this reaction. youtube.com

The selective hydrogenation of the double bond in this compound would yield cyclooctanecarboxylic acid. Conversely, complete reduction of both the double bond and the carboxylic acid group would result in cyclooctylmethanol. A selective reduction of only the carboxylic acid group, while preserving the double bond, is challenging but could theoretically yield (2-cyclooctenyl)methanol.

The choice of catalyst and reaction conditions is paramount in directing the outcome of the hydrogenation. For instance, using a poisoned palladium catalyst, similar to Lindlar's catalyst, can facilitate the reduction of an acyl halide to an aldehyde, suggesting that catalyst modification can tune selectivity. libretexts.org In the case of cycloalkenes, rhodium-supported montmorillonite has been shown to be an effective catalyst for the hydrogenation of the double bond. ias.ac.in Studies on the competitive hydrogenation of binary mixtures of cycloalkenes revealed that the presence of one alkene can significantly inhibit the hydrogenation of another, highlighting the complex kinetics involved. ias.ac.in For example, in a mixture of cyclopentene (B43876) and cyclooctene, the hydrogenation of cyclooctene was completely suppressed. ias.ac.in

Table 2: Potential Hydrogenation Products of this compound

Starting Material Reaction Potential Product Notes
This compound Selective hydrogenation of C=C bond Cyclooctanecarboxylic acid Generally favored under mild catalytic hydrogenation conditions. libretexts.org
This compound Reduction of COOH group to CH₂OH (2-Cyclooctenyl)methanol Requires specific catalysts to avoid reduction of the C=C bond.
This compound Complete hydrogenation/reduction Cyclooctylmethanol Occurs under more stringent conditions or with catalysts capable of reducing both functionalities. youtube.com

Synthesis and Characterization of Advanced Derivatives and Analogues

β-Amino Acid Derivatives Containing Cyclooctane (B165968) Rings

Cyclic β-amino acids are of significant interest in medicinal chemistry and peptide design due to their ability to induce specific secondary structures and their enhanced stability towards enzymatic degradation. The cyclooctane ring, in particular, offers a unique conformational landscape for the design of novel peptidomimetics.

The synthesis of both hydroxylated and non-hydroxylated β-amino acids based on the cyclooctane framework has been achieved through strategic chemical transformations.

A key approach to hydroxylated cyclooctane β-amino acids begins with cis,cis-1,3-cyclooctadiene. beilstein-journals.orgbeilstein-journals.org This starting material can be converted to a β-lactam via cycloaddition with chlorosulfonyl isocyanate. beilstein-journals.org Subsequent ring-opening of the β-lactam yields a cis-amino ester, which can then be protected, for example, with a tert-butoxycarbonyl (Boc) group. beilstein-journals.orgnih.gov Dihydroxylation of the double bond in the resulting N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) proceeds with high trans-selectivity, affording the corresponding diol. nih.gov Final deprotection of the amino group furnishes the target 2-amino-3,4-dihydroxycyclooctane-1-carboxylic acid. beilstein-journals.orgnih.gov

An alternative strategy for introducing hydroxyl groups involves the epoxidation of the N-Boc-protected amino ester. beilstein-journals.orgbeilstein-journals.org The resulting epoxide serves as a versatile intermediate for the synthesis of various isomeric β-amino acids through regioselective ring-opening reactions. beilstein-journals.orgbeilstein-journals.org For instance, treatment of the epoxide with hydrogen chloride in methanol (B129727) can lead to the formation of a bicyclic lactone. beilstein-journals.orgbeilstein-journals.org

While the focus has often been on hydroxylated derivatives, synthetic routes to non-hydroxylated cyclooctane amino acids have also been explored. beilstein-journals.org These methods often serve as a comparative baseline for the more complex hydroxylated systems.

The synthesis of bicyclic amino acid derivatives from cyclooctane precursors introduces further conformational rigidity, which is a desirable trait in the design of structurally defined peptides and pharmacologically active compounds.

Starting from the previously mentioned hydroxylated cyclooctane β-amino acids, intramolecular reactions can be induced to form bicyclic structures. beilstein-journals.orgnih.govnih.gov For example, the ring-opening of an epoxide intermediate derived from N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate with reagents like sodium bisulfate can lead to the formation of bicyclic carbamates. beilstein-journals.orgnih.gov One such reported derivative is methyl (6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate, whose structure has been confirmed by X-ray diffraction. beilstein-journals.orgnih.gov The formation of these bicyclic systems is often highly regioselective, a phenomenon that can be attributed to conformational effects within the eight-membered ring. beilstein-journals.org

Furthermore, azidolysis of the epoxide intermediate, followed by intramolecular cyclization, can yield other bicyclic lactones, such as 10-amino-6-hydroxy-8-oxabicyclo[5.2.1]decan-9-one. nih.gov These synthetic strategies provide access to a variety of bicyclic amino acid derivatives with distinct stereochemistry and functionality.

Table 1: Representative Bicyclic Amino Acid Derivatives from Cyclooctene (B146475) Precursors

Compound Name Starting Material/Key Intermediate Key Transformation Reference
Methyl (6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate epoxide Epoxide ring-opening with NaHSO₄ beilstein-journals.orgbeilstein-journals.orgnih.gov
10-Amino-6-hydroxy-8-oxabicyclo[5.2.1]decan-9-one N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate epoxide Azidolysis and cyclization nih.gov

Trans-Cyclooctene (B1233481) (TCO) Derivatives Bearing Carboxylic Acid Functionality

Trans-cyclooctenes (TCOs) are highly strained alkenes that have gained prominence in bioorthogonal chemistry due to their exceptionally fast reaction rates in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. rsc.orgrsc.org The incorporation of a carboxylic acid handle onto the TCO scaffold allows for further conjugation to biomolecules and other probes.

Computational studies have been instrumental in the design of new TCO analogues with enhanced reactivity. nih.gov It was predicted that forcing the TCO ring into a more strained 'half-chair' conformation, as opposed to the more stable 'crown' conformation, would significantly increase the rate of the IEDDA reaction. nih.gov This has been experimentally validated through the synthesis of TCO derivatives with a cis-fused cyclopropane (B1198618) ring, termed sTCO. nih.gov

The synthesis of these strained TCOs often involves a photochemical isomerization of the corresponding cis-cyclooctene. tennessee.edu To overcome the unfavorable equilibrium, this is typically performed in a flow reactor where the trans-isomer is selectively captured by complexation with a silver(I) salt. tennessee.edu

Recently, diastereoselective synthetic routes to TCOs have been developed to address the issue of forming diastereomeric mixtures. nih.gov One such approach utilizes the 1,2-addition of nucleophiles to trans-cyclooct-4-enone, providing access to a range of axially-functionalized TCOs with high selectivity. nih.gov This method has been used to introduce precursors to carboxylic acid functionalities, such as by reacting the enone with methyl α-lithioacetate. nih.gov

The introduction of functional groups, including carboxylic acids, onto the TCO core is crucial for their application in bioconjugation. Various strategies have been developed to achieve this.

One common method involves the synthesis of TCO derivatives bearing a hydroxyl group, which can then be further modified. For example, trans-cyclooct-4-enol can be synthesized from 1,5-cyclooctadiene (B75094) via epoxidation, reduction, and photoisomerization. tennessee.edu This hydroxyl group can then be used as a handle for introducing a carboxylic acid through esterification or other transformations.

A more direct approach involves the synthesis of TCOs that already contain a carboxylic acid or a precursor group. As mentioned, the diastereoselective addition of lithioacetonitrile to trans-cyclooct-4-enone yields a nitrile-functionalized TCO, which can be hydrolyzed to the corresponding carboxylic acid. nih.gov Similarly, the reaction with methyl α-lithioacetate provides an ester that can be hydrolyzed to the carboxylic acid. nih.gov The resulting TCO-carboxylic acid can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester, for facile coupling to amine-containing molecules. nih.gov

Table 2: Functionalization of Trans-Cyclooctenes

TCO Derivative Synthetic Approach Functional Handle Subsequent Reaction Reference
axial-5-Hydroxy-TCO 1,2-addition to trans-cyclooct-4-enone Hydroxyl Esterification, etc. nih.gov
TCO-Nitrile 1,2-addition of lithioacetonitrile to trans-cyclooct-4-enone Nitrile Hydrolysis to carboxylic acid nih.gov
TCO-Ester 1,2-addition of methyl α-lithioacetate to trans-cyclooct-4-enone Ester Hydrolysis to carboxylic acid nih.gov
TCO-NHS Ester TCO-carboxylic acid NHS Ester Amide bond formation nih.gov

Heterocyclic Systems Incorporating Cyclooctene Carboxylic Acid Moieties

The fusion of a cyclooctene ring to a heterocyclic system can lead to novel chemical entities with interesting biological and material properties. While the direct use of 2-cyclooctene-1-carboxylic acid as a starting material for a wide range of heterocyclic systems is not extensively documented in dedicated studies, general principles of heterocyclic synthesis can be applied.

One reported approach to cyclooctane-fused heterocycles involves the Claisen-Schmidt condensation of cyclooctanone (B32682) with an appropriate aldehyde, followed by reaction of the resulting α,β-unsaturated ketone with various reagents to form fused pyrazoles, pyridines, and other heterocyclic systems. dntb.gov.uaresearchgate.net Although this specific example does not start with this compound, the reactivity of the double bond and the carboxylic acid functionality in the title compound could, in principle, be harnessed for the construction of heterocycles. For instance, the double bond could participate in cycloaddition reactions, and the carboxylic acid could be used as a handle to build up a heterocyclic ring through condensation reactions with appropriate bifunctional reagents.

The synthesis of heterocycloalkynes fused to a heterocyclic core has also been explored, demonstrating the feasibility of constructing complex, strained ring systems that incorporate both a cycloalkyne (a related strained system to TCO) and another heterocyclic moiety. acs.org These advanced synthetic strategies highlight the potential for creating novel molecular architectures based on the cyclooctene framework.

Polymerizable Cyclooctene Carboxylic Acid Monomers

The introduction of carboxylic acid functionalities into polyolefins via ring-opening metathesis polymerization (ROMP) offers a versatile platform for the development of advanced materials with tailored properties such as adhesion, solubility, and the potential for post-polymerization modification. The direct polymerization of monomers containing acidic protons, like carboxylic acids, can be challenging for the commonly used ruthenium-based Grubbs catalysts. Therefore, a common strategy involves the polymerization of a protected monomer, typically an ester derivative of the carboxylic acid, followed by post-polymerization hydrolysis to unveil the carboxylic acid groups. rsc.org

Monomer Synthesis and Polymerization

The synthesis of polymerizable cyclooctene carboxylic acid monomers generally involves the esterification of a cyclooctene-based carboxylic acid. For instance, a trifluoromethylphenyl ester of a cyclooctene derivative has been successfully synthesized and subsequently polymerized. tandfonline.comcsic.es The esterification serves to protect the acidic proton of the carboxylic acid, which could otherwise interfere with the metathesis catalyst.

The ring-opening metathesis polymerization of these ester-functionalized cyclooctene monomers is typically carried out using a second-generation Grubbs catalyst in a solvent like dichloromethane (B109758) (CH₂Cl₂). tandfonline.comcsic.es The polymerization of 5-substituted cyclooctene monomers, including ester functionalities, has been shown to proceed effectively, yielding polymers with the functional groups incorporated along the polymer backbone. umn.edu The general scheme for the ROMP of a cyclooctene ester is depicted below.

Scheme 1: General Ring-Opening Metathesis Polymerization of a Cyclooctene Ester Monomer

Generated code

Where R' represents an alkyl or aryl group and [Ru-catalyst] is typically a Grubbs-type catalyst.

Furthermore, these functionalized monomers can be copolymerized with other cyclic olefins, such as cis-cyclooctene, to tailor the properties of the resulting polymer. tandfonline.comcsic.esresearchgate.net The incorporation of the functional monomer enhances the solubility of the resulting polycyclooctene. tandfonline.comcsic.es

Detailed Research Findings

Research by Alonso-Villanueva et al. confirmed the successful ROMP of a trifluoromethylphenyl ester of a cyclooctene derivative using a Grubbs' second-generation catalyst. tandfonline.comcsic.es Their work also demonstrated the copolymerization of this functional monomer with cis-cyclooctene. The thermal properties of the resulting homopolymers and copolymers were analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), revealing that the crystalline behavior is highly dependent on the cis-cyclooctene content in the copolymer. tandfonline.comcsic.es

Earlier work by Hillmyer, Laredo, and Grubbs established the feasibility of ROMP for a variety of 5-substituted cyclooctenes using a well-defined ruthenium catalyst, (PCy₃)₂Cl₂Ru=CHCHCPh₂. umn.edu This study included the direct polymerization of ester-functionalized cyclooctenes, affording polymers in moderate to good yields. The structures of these polymers were rigorously confirmed using spectroscopic methods. umn.edu

Another approach to obtaining polycyclooctene with carboxylic acid pendants involves the post-polymerization functionalization of polycyclooctene (PCOE). For example, thiol-ene click chemistry has been employed to attach acid-terminated linear pendants to the PCOE backbone. umass.edu This method allows for the control of the fraction of carboxylic acid groups, which in turn influences the material's surface polarity, crystallinity, and melting temperature. umass.edu

Characterization Data

The characterization of both the monomers and the resulting polymers is crucial for confirming their structure and understanding their properties. Spectroscopic and thermal analysis techniques are commonly employed.

Table 1: Spectroscopic and Thermal Characterization Data for a Functionalized Polycyclooctene System

Analysis Technique Observation Reference
¹H NMR Confirmation of polymer structure by identifying characteristic proton signals of the polymer backbone and the functional side groups. umn.edu
¹³C NMR Confirmation of polymer structure through the chemical shifts of the carbon atoms in the polymer backbone and the ester/acid functionality. umn.edu
FTIR Identification of characteristic vibrational bands for the C=O of the ester or carboxylic acid and the C=C bonds in the polymer backbone. umn.edu
DSC Determination of thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), which are influenced by the functional group content. tandfonline.comcsic.es
TGA Assessment of the thermal stability of the polymer. tandfonline.comcsic.es

| GPC/SEC | Determination of the molecular weight and polydispersity of the polymer. | rsc.org |

Table 2: Representative Thermal Properties of Functionalized Polycyclooctenes

Polymer System Thermal Property Value Reference
Homopolymer of a trifluoromethylphenyl cyclooctene ester Thermal Degradation Onset temperature available in source tandfonline.comcsic.es
Copolymer with cis-cyclooctene Crystallinity Dependent on comonomer ratio tandfonline.comcsic.es

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms.

¹H NMR (Proton NMR): In ¹H NMR spectroscopy of 2-Cyclooctene-1-carboxylic acid, the acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. princeton.edu The olefinic protons (on the C=C double bond) would resonate in the range of 5.5-6.0 ppm, with their specific chemical shifts and coupling constants providing insight into the double bond's geometry. The proton on the carbon bearing the carboxylic acid (the α-proton) would likely appear around 2.5-3.5 ppm. The remaining methylene (B1212753) protons of the cyclooctene (B146475) ring would produce a complex series of overlapping multiplets in the upfield region, generally between 1.2 and 2.5 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum offers a complementary view of the carbon skeleton. nih.gov The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift between 170-185 ppm. princeton.edu The two olefinic carbons are expected in the 120-140 ppm region. oregonstate.edu The aliphatic carbons of the eight-membered ring would appear in the upfield region, typically from 20-50 ppm. oregonstate.edu The number of distinct signals can also suggest the symmetry of the molecule in the chosen solvent. thieme-connect.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl Proton (-COOH )10.0 - 13.0-
Carboxyl Carbon (-C OOH)-170 - 185
Olefinic Protons (-H C=CH -)5.5 - 6.0-
Olefinic Carbons (-C =C -)-120 - 140
α-Proton (-H C-COOH)2.5 - 3.5-
α-Carbon (-C H-COOH)-40 - 55
Ring Methylene Protons (-C H₂-)1.2 - 2.5-
Ring Methylene Carbons (-C H₂-)-20 - 50

Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual values may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure and, most importantly, the stereochemistry of molecules like this compound. longdom.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org This allows for the tracing of proton-proton connectivities throughout the cyclooctene ring, confirming the sequence of methylene groups and their relationship to the olefinic and α-protons. researchgate.net Cross-peaks between the olefinic protons and their adjacent protons on the ring would be clearly visible.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates proton signals with the carbon atoms to which they are directly attached. researchgate.net It allows for the definitive assignment of each carbon resonance in the ¹³C spectrum by linking it to its corresponding, and more easily assigned, proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. princeton.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for linking different fragments of the molecule together. For instance, correlations would be expected from the α-proton to the carbonyl carbon and the olefinic carbons.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with chromatographic separation, it becomes a powerful tool for the analysis of complex mixtures.

For analysis by GC-MS, non-volatile or polar compounds like carboxylic acids often require derivatization to increase their volatility. lmaleidykla.lt this compound would typically be converted to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester, prior to injection. usherbrooke.ca

The derivatized compound is then separated from other components on a GC column based on its boiling point and polarity before entering the mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the derivatized molecule. Fragmentation of this ion in the spectrometer provides a characteristic pattern of fragment ions that serves as a molecular fingerprint, aiding in structural confirmation. Common fragmentation pathways for cyclic esters often involve cleavages of the ring structure. researchgate.net

Table 2: Hypothetical GC-MS Data for Methyl 2-Cyclooctene-1-carboxylate

Parameter Value/Observation
Derivatizing AgentDiazomethane or TMS-based reagent (e.g., BSTFA)
Molecular Ion (M⁺)m/z corresponding to C₁₀H₁₆O₂
Key Fragment IonsExpected fragments from loss of -OCH₃, -COOCH₃, and ring cleavage
Retention TimeDependent on GC column and temperature program

HPLC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of carboxylic acids without the need for derivatization. nih.govnih.gov The compound is first separated by HPLC, often using a reversed-phase column. nih.gov

The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates ions of the intact molecule. In negative ion mode, this would be the deprotonated molecule [M-H]⁻. In a tandem MS (MS/MS) experiment, this precursor ion is selected and fragmented to produce a set of characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and is useful for quantification in complex matrices. nih.gov

Table 3: Predicted HPLC-MS/MS Parameters for this compound

Parameter Condition/Value
HPLC ColumnC18 Reversed-Phase
Mobile PhaseGradient of water and acetonitrile (B52724) with 0.1% formic acid
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion ([M-H]⁻)m/z corresponding to [C₉H₁₃O₂]⁻
Product IonsFragments resulting from loss of H₂O, CO₂, and ring fragmentation

X-ray Diffraction Analysis for Solid-State Structures

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can unambiguously determine its molecular structure, including bond lengths, bond angles, and the conformation of the cyclooctene ring (e.g., boat-chair, twist-boat). mdpi.comresearchgate.net

This technique would also definitively establish the relative stereochemistry of the molecule in the solid state. The resulting crystal structure provides a detailed model of the molecule and reveals intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictate how the molecules pack together in the crystal lattice. researchgate.netnih.gov

Table 4: Information Obtainable from X-ray Diffraction of this compound

Structural Parameter Information Provided
Unit Cell DimensionsSize and shape of the repeating crystal unit
Space GroupSymmetry of the crystal lattice
Atomic CoordinatesPrecise 3D position of every atom in the molecule
Bond Lengths & AnglesExact geometric parameters of the molecular structure
Torsional AnglesConformation of the cyclooctene ring and substituent orientation
Intermolecular InteractionsDetails of hydrogen bonding and van der Waals packing forces

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides definitive evidence for its key structural features: the carboxylic acid group and the unsaturated cyclooctene ring. The spectrum is characterized by a combination of absorptions corresponding to the stretching and bending vibrations of the O-H, C=O, C-O, C=C, and C-H bonds.

Detailed Research Findings

The analysis of the IR spectrum of this compound is based on the characteristic absorption frequencies for its constituent functional groups. In the solid or liquid phase, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the appearance of their IR spectra, particularly the hydroxyl (O-H) and carbonyl (C=O) stretching bands. spectroscopyonline.com

The most distinct feature in the spectrum of a carboxylic acid is the O-H stretching vibration. orgchemboulder.com This appears as an exceptionally broad and strong absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹. libretexts.org This significant broadening is a direct consequence of the strong intermolecular hydrogen bonding between two molecules of the acid. spectroscopyonline.com Superimposed on this broad O-H band are the sharper, more defined C-H stretching vibrations from the cyclooctene ring. orgchemboulder.com

The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong and intense absorption peak. libretexts.org For saturated aliphatic carboxylic acids, this peak is typically found around 1710 cm⁻¹. libretexts.org However, in this compound, the carbonyl group is in conjugation with the C=C double bond of the cyclooctene ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency by 20-30 cm⁻¹. libretexts.org Consequently, the C=O absorption for this compound is expected in the range of 1680-1710 cm⁻¹.

The spectrum also displays other characteristic absorptions for the carboxylic acid moiety. A strong band corresponding to the C-O stretching vibration is typically observed in the 1210-1320 cm⁻¹ region. spectroscopyonline.com Additionally, out-of-plane O-H bending vibrations produce a broad, medium-intensity peak between 900 cm⁻¹ and 960 cm⁻¹. spectroscopyonline.com

Vibrations associated with the cyclooctene ring are also evident. The stretching of the carbon-carbon double bond (C=C) within the ring usually results in a medium-intensity absorption around 1640-1680 cm⁻¹. The C-H stretching vibrations of the hydrogens attached to the double bond (=C-H) appear at frequencies just above 3000 cm⁻¹, while the C-H stretching vibrations of the saturated methylene (CH₂) groups in the ring occur just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. pressbooks.publibretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound based on established spectroscopic data for its functional groups.

Interactive Data Table: Characteristic IR Absorptions for this compound

Frequency Range (cm⁻¹)IntensityVibrational ModeFunctional Group
2500–3300Strong, Very BroadO–H StretchCarboxylic Acid
2850–2960Strong to MediumC–H StretchAlkane (CH₂)
~1680–1710StrongC=O Stretch (Conjugated)Carboxylic Acid
~1640–1680Medium to WeakC=C StretchAlkene
1210–1320StrongC–O StretchCarboxylic Acid
900–960Medium, BroadO–H Bend (Out-of-plane)Carboxylic Acid

Theoretical and Computational Studies of 2 Cyclooctene 1 Carboxylic Acid

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for explaining experimental data and predicting molecular properties and reactivity. researchgate.net

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. By identifying stationary points—reactants, products, intermediates, and, crucially, transition states—researchers can understand the step-by-step pathway of a transformation. youtube.com For molecules like 2-cyclooctene-1-carboxylic acid, DFT can be applied to various reactions, such as cycloadditions, decarboxylations, and oxidations.

For instance, in cycloaddition reactions, DFT can determine whether a reaction proceeds through a concerted, asynchronous pathway or a stepwise mechanism involving discrete intermediates. researchgate.netmdpi.compku.edu.cn The calculated activation energies for competing pathways reveal the most likely mechanism. For example, a study on the ketonic decarboxylation of other carboxylic acids using DFT showed that a mechanism involving a β-keto acid intermediate was kinetically favored over a concerted pathway. nih.gov Similar methodologies could be applied to understand the thermal decomposition or other reactions of this compound.

The geometry of the transition state, located through DFT calculations, is vital for understanding stereoselectivity and regioselectivity. The subtle interactions and strain within the transition state structure dictate the final product distribution.

Table 1: Illustrative DFT Data for a Hypothetical Reaction Pathway

This table illustrates the kind of data DFT can provide for a hypothetical reaction, such as a [3+2] cycloaddition involving this compound.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials at ground state
Transition State 1 (TS1)+21.5Energy barrier for the formation of the first bond
Intermediate-5.2A stable species formed along the reaction coordinate
Transition State 2 (TS2)+15.8Energy barrier for the second step (e.g., ring closure)
Product-18.7Final product of the reaction

The flexible eight-membered ring of this compound can adopt numerous conformations. Computational exploration of its conformational space is essential, as the reactivity and properties of the molecule are strongly dependent on its three-dimensional structure. units.it The process typically begins with a molecular mechanics (MM) force field search to identify a wide range of possible low-energy conformers. uantwerpen.be These initial geometries are then optimized at a higher level of theory, such as DFT, to obtain accurate relative energies and geometric parameters. uantwerpen.be

For the cyclooctene (B146475) ring itself, several chiral conformations have been identified, with the potential energy surface connecting them characterized by intrinsic reaction coordinate analyses. units.it Furthermore, the carboxylic acid group has two primary planar conformations: syn and anti, referring to the orientation of the acidic proton relative to the carbonyl group. nih.gov While the syn conformation is often more stable in the gas phase, solvent interactions can modulate this preference, sometimes favoring the anti conformer in aqueous solutions. nih.gov A full conformational analysis of this compound would involve optimizing various combinations of the ring and carboxylic acid conformations to build a complete energy landscape.

Table 2: Example of Relative Energies for Conformers of this compound

Conformer IDRing ConformationCarboxyl GroupRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 Twist-Boat (A)syn0.0075.3
2 Twist-Boat (A)anti1.508.5
3 Boat-Chair (B)syn0.8521.9
4 Boat-Chair (B)anti2.352.3

Note: Data are illustrative, based on principles from conformational studies of cyclooctene and carboxylic acids. units.itnih.gov

DFT is used to calculate the electronic properties of a molecule, which are fundamental to understanding its reactivity. Key descriptors derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical stability, while the spatial distribution of these frontier orbitals can predict sites of electrophilic and nucleophilic attack. nih.gov

Other calculated properties include the molecular electrostatic potential (MEP), which maps charge distributions and highlights electron-rich and electron-poor regions of the molecule. This is particularly useful for predicting non-covalent interactions. Additionally, DFT can compute atomic charges, dipole moments, and polarizability, which are essential inputs for more complex models like QSAR and molecular dynamics simulations. researchgate.netrsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules). nih.gov

For this compound, MD simulations can be used to:

Observe conformational transitions in real-time, validating the energy landscapes predicted by DFT.

Study the solvation structure around the molecule, particularly the hydrogen bonding patterns of the carboxylic acid group in protic solvents. nih.gov

Simulate its interaction with a biological target, such as an enzyme active site, providing insights into binding modes and stability. nih.gov

The force fields used in MD simulations are critical for accuracy. For novel or unusual molecules, force field parameters may need to be validated or developed using quantum mechanical data from DFT calculations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to specific derivatives)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity, such as biological potency or reactivity. nih.gov If a series of derivatives of this compound were synthesized and tested for a particular activity, QSAR could be employed to build a predictive model.

The process involves:

Descriptor Calculation: For each derivative, a set of numerical descriptors is calculated. These can range from simple 2D properties (e.g., molecular weight, atom counts) to complex 3D descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, surface area). rsc.orgnih.gov

Model Building: Using machine learning or statistical methods, a mathematical equation is generated that links the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to chance correlation.

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry or materials science efforts by prioritizing the most promising candidates for synthesis. nih.gov

Prediction of Reactivity and Selectivity

Computational chemistry provides a framework for predicting both the reactivity and selectivity of chemical reactions. For this compound, this can be addressed in several ways:

Frontier Molecular Orbital (FMO) Theory: The interaction between the HOMO of one reactant and the LUMO of another can predict the feasibility and regiochemistry of reactions like cycloadditions. pku.edu.cn

Activation Energy Calculations: As discussed in section 6.1.1, comparing the DFT-calculated activation energies (energy barriers) for different possible reaction pathways allows for the prediction of the major product. For example, the high epoxidation selectivity observed for cyclooctene has been rationalized by computational studies showing that the orbital overlap required for undesired side reactions is poor in the molecule's predominant conformation. units.it This same principle would apply to reactions of this compound, where the molecule's conformational preferences would influence the accessibility of different reactive sites.

Advanced Applications in Chemical Research

Utilization in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. In this arena, derivatives of 2-cyclooctene-1-carboxylic acid, especially trans-cyclooctenes, have emerged as powerful tools due to their unique reactivity.

Role as "Click-to-Release" Linkers

Trans-cyclooctene (B1233481) (TCO) derivatives, which can be synthesized from this compound, are pivotal components of "click-to-release" systems. nih.gov These systems are designed to release a cargo molecule, such as a drug, upon a specific chemical trigger. The key reaction involves the TCO moiety and a tetrazine.

The general strategy involves incorporating a carbamate (B1207046) group at an allylic position on the TCO ring. This TCO-carbamate construct acts as a linker, connecting the cargo molecule to a carrier. The release is triggered by a bioorthogonal reaction with a tetrazine, leading to the cleavage of the carbamate and the liberation of the cargo. The carboxylic acid group of the parent molecule, this compound, can be instrumental in the stereoselective installation of the necessary allylic hydroxyl group, which is a precursor to the carbamate linkage.

A notable example is the development of a dioxolane-fused cleavable TCO linker (dcTCO) that demonstrates high stability and can be prepared in a multi-step synthesis. Current time information in Bangalore, IN. This linker has been successfully used in bioorthogonal prodrug activation, showcasing a significant "turn-on" in cytotoxicity upon release. Current time information in Bangalore, IN.

Linker TypeKey FeatureApplication
cTCO Cleavable trans-cycloocteneChemically controlled drug release from antibody-drug conjugates
rTCO Release-trans-cyclooctene with allylic carbamateTetrazine-triggered cleavage for cargo release
dcTCO Dioxolane-fused cleavable trans-cycloocteneBioorthogonal prodrug activation with high stability
sTCO Highly strained trans-cycloocteneEnhanced reaction kinetics for drug delivery applications

Participation in Inverse Electron-Demand Diels-Alder Reactions

The cornerstone of the utility of trans-cyclooctenes in bioorthogonal chemistry is their participation in the inverse electron-demand Diels-Alder (IEDDA) reaction. tcichemicals.comnih.gov This reaction is a type of [4+2] cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the trans-cyclooctene). nih.gov

The high ring strain of the trans double bond in the eight-membered ring of TCO derivatives significantly accelerates the reaction rate, making it one of the fastest bioorthogonal reactions known. rsc.org This rapid, catalyst-free ligation is highly selective and can be performed in complex biological environments, making it ideal for applications such as in vivo imaging and the construction of radiolabeled immunoconjugates. tcichemicals.comrsc.org The cyclooctene (B146475) core, originating from precursors like this compound, provides the strained alkene necessary for this powerful reaction.

The reaction kinetics can be finely tuned by modifying the structure of the TCO. For instance, creating more strained TCOs, such as bicyclo[6.1.0]non-4-ene (sTCO), can lead to even faster reaction rates compared to the parent TCO. nih.gov

Applications in Chemical Probes and Conjugates

The facile and specific nature of the IEDDA reaction has led to the widespread use of TCO derivatives in the creation of chemical probes and bioconjugates. rsc.org By functionalizing the carboxylic acid of this compound or other positions on the cyclooctene ring, researchers can attach a variety of molecules, including fluorescent dyes, affinity tags, and therapeutic agents.

A prominent application is in the development of antibody-drug conjugates (ADCs). In this approach, a potent drug is linked to an antibody that specifically targets cancer cells. The TCO-tetrazine ligation can be used to attach the drug to the antibody. For example, a doxorubicin-TCO conjugate has been synthesized for such purposes. nih.gov This strategy allows for the targeted delivery of the drug, minimizing off-target toxicity.

Furthermore, TCO-modified probes are used for in vivo imaging, where a TCO-tagged molecule of interest can be visualized by administering a tetrazine-linked imaging agent. rsc.org This pre-targeting approach is particularly useful in nuclear medicine.

Building Blocks for Complex Molecular Architectures

Beyond its role in bioorthogonal chemistry, the this compound framework serves as a valuable starting point for the synthesis of more complex and biologically relevant molecules.

Precursors for Natural Product Synthesis

The synthesis of natural products containing eight-membered rings, known as cyclooctanoids, presents a significant challenge in organic chemistry. The inherent flexibility and potential for multiple conformations of the cyclooctane (B165968) ring make stereoselective synthesis difficult. While a direct total synthesis of a specific natural product from this compound is not prominently documented, its structure represents a key synthon for accessing the cyclooctane core.

For instance, various cyclooctanoid terpenes, a class of natural products, feature the cyclooctene skeleton. The functional handles on this compound—the alkene and the carboxylic acid—provide strategic points for further chemical elaboration and ring functionalization, which are essential steps in the construction of these complex natural products.

Interestingly, a related smaller ring structure, cycloprop-2-ene carboxylic acid, is itself a natural product found in certain toxic mushrooms. nih.gov This highlights the prevalence of cyclic carboxylic acids in nature and the potential for synthetic analogues derived from structures like this compound to have biological activity.

Scaffolds for Drug Discovery and Analogues

In medicinal chemistry, molecular scaffolds form the core structure of a series of related compounds, or analogues, which are synthesized and tested to find new drugs. The cyclooctene ring of this compound provides a three-dimensional framework that can be systematically modified to explore chemical space and identify new bioactive molecules.

While specific drugs based on a this compound scaffold are not yet prevalent, the principle of using cyclic structures as scaffolds is well-established. For example, cyclopentitol and pyridinophane scaffolds have been used to create libraries of compounds for drug discovery. mdpi.com These libraries of related molecules are then screened for activity against various biological targets.

The this compound scaffold offers several advantages for this purpose:

Three-Dimensional Diversity: The non-planar nature of the cyclooctene ring allows for the generation of molecules with diverse spatial arrangements of functional groups.

Tunable Properties: The alkene and carboxylic acid can be readily converted into a wide range of other functional groups, allowing for the fine-tuning of properties like solubility, polarity, and receptor binding affinity.

Novel Chemical Space: The use of a less common cyclooctene scaffold can lead to the discovery of compounds with novel mechanisms of action.

By systematically creating a library of analogues based on the this compound scaffold, medicinal chemists can explore its potential for developing new therapeutic agents.

Contributions to Polymer Chemistry

The presence of a polymerizable olefin and a functional handle in this compound makes it a monomer of significant interest for the synthesis of functionalized polymers with tailored properties.

Ring-Opening Metathesis Polymerization (ROMP) stands out as a powerful technique for the synthesis of polymers with a high degree of functional group tolerance and control over polymer architecture. This compound and its derivatives have been successfully employed as monomers in ROMP to create polymers with pendant carboxylic acid functionalities.

In one study, the regioselective ROMP of 3-substituted cyclooctene derivatives, including this compound, was accomplished using a Grubbs second-generation catalyst. acs.org This approach yielded head-to-tail regioregular polymers. acs.org The steric repulsion between the N-heterocyclic carbene ligand of the catalyst and the functional group on the monomer directed the polymerization in a regioselective manner, which also helped to prevent the coordination of the functional groups to the ruthenium catalytic center, thereby allowing for high monomer conversions. acs.org Subsequent hydrogenation of the polymer backbone can afford functionalized polyolefins. acs.org

The resulting polymers, bearing carboxylic acid groups at regular intervals along the polymer chain, are of interest for a variety of applications where functionality and material properties need to be precisely controlled.

Catalytic Applications

The reactivity of the olefin and the coordinating potential of the carboxyl group in this compound suggest its potential utility in the realm of catalysis, both as a substrate for transformations and as a scaffold for ligand design.

This compound is inherently a substrate for olefin metathesis, as demonstrated by its use in Ring-Opening Metathesis Polymerization. Beyond ROMP, the double bond could, in principle, participate in other metal-catalyzed transformations such as cross-metathesis with other olefins to form new carbon-carbon bonds. However, specific research articles detailing such applications for this compound are not prevalent in the surveyed literature.

The structure of this compound, containing both a soft olefin donor and a hard carboxylate donor, presents possibilities for its use as a bidentate ligand or as a precursor for more complex ligand architectures in catalysis. The carboxylate group could coordinate to a metal center, while the olefin could either participate in the catalytic cycle or be modified to introduce other donor groups. Despite this potential, there is a lack of specific, detailed research in the public domain that focuses on the design and application of ligands derived directly from this compound for catalytic processes.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthetic accessibility of 2-cyclooctene-1-carboxylic acid derivatives, especially the highly reactive trans-isomers, remains a critical bottleneck for their widespread use. nih.gov Current methods often rely on photochemical isomerization of the more stable cis-isomers, a process that can be challenging to scale up. rsc.orgtennessee.edu

Future research is intensely focused on several key areas to improve synthesis:

Advanced Photochemical Methods: The development of continuous-flow photochemical reactors represents a significant step forward, allowing for larger-scale and more controlled photoisomerization. nih.gov Future work will likely involve the design of more efficient and recyclable photosensitizers to improve the energy efficiency and reduce the environmental impact of these reactions. nih.gov

Stereoselective Catalysis: Achieving high diastereoselectivity in functionalized trans-cyclooctenes is crucial, as different isomers can exhibit vastly different reactivity and stability. acs.org The exploration of novel chiral catalysts for asymmetric synthesis will be essential to produce stereochemically pure compounds, eliminating the need for difficult separation steps.

Sustainable Chemistry Principles: A major push will be toward creating synthetic pathways that align with the principles of green chemistry. This includes minimizing the use of hazardous reagents, reducing solvent waste, and designing processes that are chromatography-free. The goal is to develop scalable, cost-effective, and environmentally benign routes to make these valuable molecules more accessible for research and commercial applications. flintbox.com

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new molecules. For trans-cyclooctene (B1233481) derivatives, computational modeling provides critical insights into the relationship between structure, strain, and reactivity. nih.gov

Emerging computational approaches are poised to drive the field forward:

Predictive Reaction Design: Density Functional Theory (DFT) calculations are used to model the transition states of IEDDA reactions, allowing researchers to predict reaction rates before a molecule is ever synthesized. chemrxiv.org Studies have shown that forcing the cyclooctene (B146475) ring into a highly strained "half-chair" conformation can increase reactivity by over an order of magnitude. researchgate.netacs.org

Large-Scale Screening and Machine Learning: The future of molecular design involves the automated, large-scale computational screening of virtual libraries of potential derivatives. chemrxiv.org By calculating reaction barriers for thousands of candidate structures, researchers can quickly identify the most promising compounds for synthesis. This data can then be used to train machine learning models capable of predicting the reactivity of novel structures almost instantaneously, dramatically accelerating the design-build-test cycle. chemrxiv.org

Dynamic and Environmental Effects: Advanced simulations, such as non-adiabatic molecular dynamics (NAMD), can model the explicit effects of the biological environment (e.g., water molecules, interactions with proteins) on the stability and reactivity of trans-cyclooctene tags. acs.org This allows for a more realistic prediction of how these molecules will behave in living systems, helping to design derivatives that resist deactivation pathways like isomerization back to the unreactive cis-form. acs.org

Design of Next-Generation Derivatives for Specialized Applications

The core this compound structure is a scaffold upon which immense functionality can be built. The design of next-generation derivatives is tailored to overcome specific challenges in biomedical applications. nih.gov

Key design objectives for future derivatives are summarized below:

Design GoalRationalePotential Application
Enhanced Reaction Kinetics To achieve faster labeling at lower concentrations, minimizing off-target effects and enabling the tracking of rapid biological processes. acs.orgReal-time cellular imaging, in vivo pretargeted radiotherapy. researchgate.net
Improved Hydrophilicity To increase solubility in aqueous biological environments and reduce non-specific binding caused by hydrophobicity. flintbox.comDevelopment of cleaner imaging agents and more effective targeted therapies.
Increased In Vivo Stability To prevent the deactivation of the reactive trans-isomer through isomerization or side reactions in the complex biological milieu. acs.orgLong-term tracking of cells or biomolecules, improving the efficacy of pretargeted therapies.
Multifunctionality To incorporate multiple functionalities, such as a targeting ligand, an imaging reporter, and a therapeutic payload, into a single, compact molecule.Theranostics (combined therapy and diagnostics), advanced drug-conjugates.
Bio-responsive Release To create "smart" prodrugs that release their therapeutic cargo only in response to a specific biological trigger (e.g., an enzyme or pH change) after a bioorthogonal activation step.Highly targeted cancer therapy, controlled release of anti-inflammatory agents. cam.ac.uk

These efforts are leading to the creation of highly sophisticated molecular tools for probing biology and treating disease with unprecedented precision.

Integration with Advanced Materials Science

The unique reactivity of this compound derivatives is being harnessed to create novel and functional materials. The ability to specifically and efficiently "click" molecules onto a polymer backbone or surface opens up a new frontier in materials engineering.

Emerging research directions include:

Functionalized Nanoparticles: Polymer-based nanoparticles, such as polypeptide-graft-polypeptoid systems (PeptoBrushes), can be densely functionalized with trans-cyclooctene moieties. nih.govacs.org These nanoparticles can be loaded with drugs or imaging agents and targeted to specific tissues. The high density of reactive sites on the nanoparticle surface can dramatically accelerate the subsequent IEDDA ligation with a tetrazine-labeled probe, a phenomenon attributed to hydrophobic effects that concentrate the reactants. acs.orgacs.org

Smart Hydrogels: The TCO-tetrazine ligation can be used as a highly efficient and bioorthogonal cross-linking strategy to form hydrogels. These gels can be formed in situ under biocompatible conditions, making them ideal for applications in tissue engineering, 3D cell culture, and as depots for the controlled release of therapeutics.

Bio-interactive Surfaces: Surfaces (e.g., medical implants, biosensor chips) can be coated with polymers bearing cyclooctene groups. This creates a reactive surface that can specifically capture tetrazine-labeled biomolecules, such as growth factors, antibodies, or enzymes. This technology could be used to design implants that promote tissue integration or to create highly sensitive diagnostic devices.

By integrating the precision of bioorthogonal chemistry with the versatility of polymer science, researchers are developing a new generation of smart materials capable of interacting with biological systems in a controlled and programmable way.

Q & A

Q. What are the key structural features of 2-Cyclooctene-1-carboxylic acid that influence its reactivity in organic synthesis?

The compound's reactivity is governed by its strained cyclooctene ring and the electron-withdrawing carboxylic acid group at the 1-position. The double bond between C2 and C3 introduces geometric constraints, enhancing susceptibility to ring-opening reactions or Diels-Alder cycloadditions. Computational studies (e.g., molecular orbital analysis) and experimental data (e.g., regioselectivity in hydrogenation) can elucidate these effects .

Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?

Key methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm regiochemistry and purity. The carboxylic proton typically appears downfield (δ 10–12 ppm), while the cyclooctene protons show distinct splitting patterns .
  • IR : Strong absorption near 1700 cm1 ^{-1 } for the carbonyl group.
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation pathways. Document experimental parameters (e.g., solvent, temperature) to ensure reproducibility .

Q. How can researchers optimize synthetic yields for this compound derivatives?

Systematic variation of reaction conditions (e.g., catalysts, solvents, temperature) is critical. For example, palladium-catalyzed carboxylation of cyclooctene precursors under inert atmospheres (argon) may improve yields. Kinetic studies and HPLC monitoring can identify rate-limiting steps .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the cyclooctene ring?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., boronate esters) can steer functionalization. For example, epoxidation at the less hindered double bond position can be achieved using meta-chloroperbenzoic acid (mCPBA) .

Q. How can contradictions in reported reaction outcomes for this compound be resolved?

Conduct controlled replicate experiments with rigorous documentation of variables (e.g., reagent purity, moisture levels). Use statistical tools (e.g., ANOVA) to assess reproducibility. Cross-validate findings with independent techniques, such as X-ray crystallography for structural confirmation .

Q. What computational approaches predict the thermodynamic stability of this compound conformers?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model conformer energies. Compare results with experimental data (e.g., variable-temperature NMR) to identify dominant conformers. Solvent effects can be incorporated via continuum models (e.g., PCM) .

Q. How should researchers design kinetic studies to elucidate reaction mechanisms involving this compound?

Use pseudo-first-order conditions with excess nucleophile or electrophile. Monitor reaction progress via in-situ techniques (e.g., FTIR or UV-Vis). Eyring plots (ln(k/T) vs. 1/T) reveal activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation. Consult SDS for specific hazards (e.g., skin irritation) and emergency measures .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures for reproducibility?

Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

  • Detail stoichiometry, purification methods (e.g., column chromatography gradients), and characterization data.
  • Provide raw spectral data in supplementary materials .

Q. What statistical methods are appropriate for analyzing discrepancies in catalytic efficiency studies?

Apply multivariate analysis to isolate variables (e.g., catalyst loading vs. temperature). Use bootstrapping or Bayesian inference to quantify uncertainty in kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.